2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene
Overview
Description
2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene is an organic compound characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a phenyl ring, along with a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2-methylphenylboronic acid.
Reaction with Chloroalkene: The boronic acid undergoes a Suzuki-Miyaura cross-coupling reaction with a chloroalkene in the presence of a palladium catalyst and a base. This reaction forms the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas under pressure.
Major Products:
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of the corresponding alkane.
Scientific Research Applications
2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene involves its interaction with specific molecular targets, leading to various chemical transformations. The chloro group can act as a leaving group in substitution reactions, while the methoxy group can participate in electron-donating interactions. The propene chain provides a site for further functionalization and modification.
Comparison with Similar Compounds
- 2-Chloro-4-methoxyphenylboronic acid
- 3-Chloro-4-methoxyphenylboronic acid
- 4-Methoxy-2-methylphenylboronic acid
Comparison:
- 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene is unique due to the presence of both a chloro group and a propene chain, which allows for a wider range of chemical reactions and applications compared to its similar compounds.
- 2-Chloro-4-methoxyphenylboronic acid and 3-Chloro-4-methoxyphenylboronic acid lack the propene chain, limiting their reactivity and applications.
- 4-Methoxy-2-methylphenylboronic acid does not contain a chloro group, reducing its potential for substitution reactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-methoxy-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6H,2,7H2,1,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQZKVFAMBJWQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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